molecular formula C20H17NO5S B3615032 N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide

Cat. No.: B3615032
M. Wt: 383.4 g/mol
InChI Key: PKKQTQQIMPQJEJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring, a phenoxy group, and a sulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c22-27(23,21-13-15-6-11-19-20(12-15)25-14-24-19)18-9-7-17(8-10-18)26-16-4-2-1-3-5-16/h1-12,21H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKQTQQIMPQJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable halogenated benzene compound.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide exerts its effects is primarily through the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbenzenesulfonamide: Similar structure but lacks the phenoxy group.

    N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide: Contains a methoxy group instead of a phenoxy group.

    N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a phenoxy group.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide is unique due to the presence of both the benzodioxole and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide
Reactant of Route 2
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N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzenesulfonamide

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